

Single Crystal Structure Analysis of 3,5-Dinitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3,5-Dinitroanisole
CAS No.:	5327-44-6
Cat. No.:	B1346779

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Executive Summary

3,5-Dinitroanisole (3,5-DNA) represents a critical isomer in the family of nitro-aromatic energetic materials.[1][2] While its isomer, 2,4-Dinitroanisole (DNAN), has been widely adopted as a melt-cast explosive replacement for TNT, 3,5-DNA offers unique crystallographic insights due to its

molecular symmetry and potential for high-density packing.[2]

This guide details the end-to-end workflow for the structural elucidation of 3,5-DNA. It moves beyond standard operating procedures to address the specific challenges of nitro-aromatic crystallography: handling rotational disorder of nitro groups, minimizing extinction effects, and accurately determining density—a governing parameter for detonation velocity.[1][2]

Chemical Context & Material Preparation[1][2][3][4] [5][6][7]

Synthesis Strategy

To obtain diffraction-quality crystals, high-purity precursor material is non-negotiable.^{[1][2]} Commercial 3,5-DNA often contains trace isomers (2,4-DNA) that disrupt lattice formation.^{[1][2]} We utilize a nucleophilic aromatic substitution (

) pathway optimized for regioselectivity.^{[1][2]}

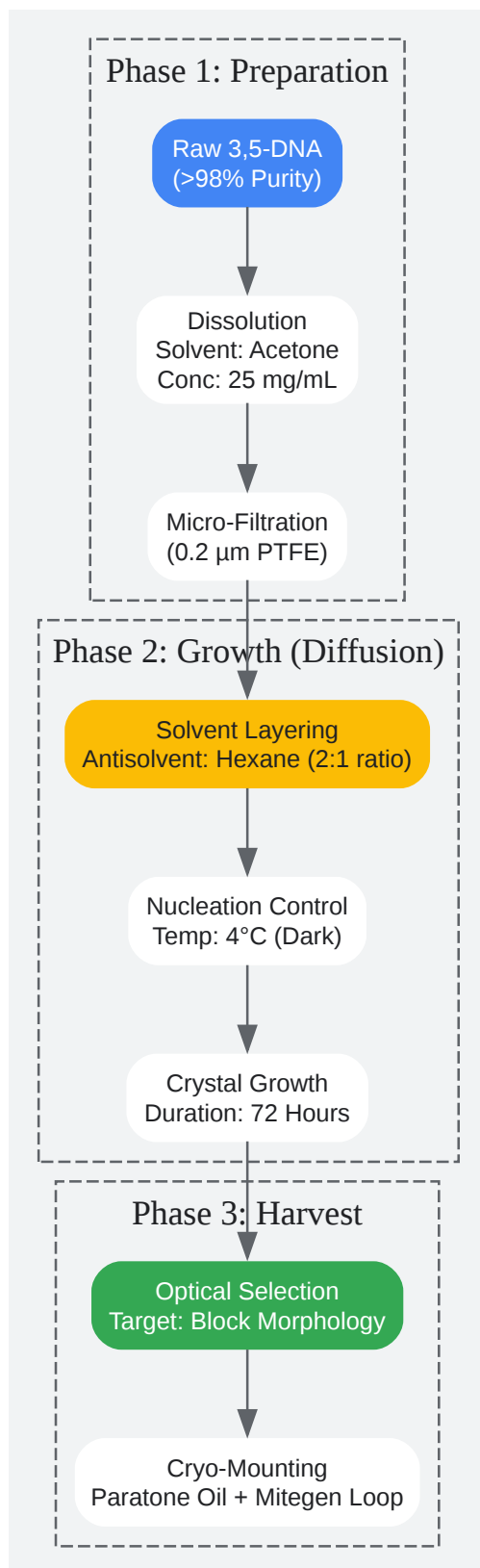
- Precursor: 1-Chloro-3,5-dinitrobenzene (or 1,3,5-Trinitrobenzene for higher yield, though costlier).^{[1][2]}
- Reagent: Sodium Methoxide (NaOMe) in Methanol.^{[1][2][3]}
- Mechanism: The methoxide ion attacks the electron-deficient ring at the position activated by the meta-nitro groups.^{[1][2]}

Crystal Growth Protocol

Nitro-aromatics are prone to "needle" formation, which is suboptimal for X-ray diffraction due to potential warping.^{[1][2]} We target block-like prisms using a controlled solvent diffusion method.^{[1][2]}

Experimental Workflow:

- Solvent Selection: 3,5-DNA is soluble in acetone and ethyl acetate but sparingly soluble in ethanol.^{[1][2]}
- Method: Binary Solvent Diffusion (Layering).^{[1][2]}
 - Solvent A (Good): Acetone.^{[1][2]}
 - Solvent B (Poor): Hexane or Ethanol.^{[1][2]}
- Procedure: Dissolve 50 mg of 3,5-DNA in 2 mL Acetone. Carefully layer 4 mL of Hexane on top in a narrow scintillation vial. Seal with Parafilm, poking one micro-hole to allow slow equilibration.^{[1][2]}
- Harvest: After 48-72 hours, harvest crystals while they are still submerged to prevent desolvation cracking.



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Figure 1: Optimized binary solvent diffusion workflow for obtaining X-ray quality 3,5-DNA crystals.[1][2]

Data Acquisition Strategy

Instrumentation & Source Selection[1][2]

- Radiation Source: Molybdenum (μ), $\lambda = 0.7107 \text{ \AA}$.[1][2][4]
 - Rationale: While Copper (μ) provides higher flux, Mo is preferred for nitro-aromatics to minimize absorption (μ) effects and access higher angles, improving atomic resolution ($\sim 0.75 \text{ \AA}$).[1][2]
- Detector: Hybrid Photon Counting (HPC) or CCD.[1][2]
- Temperature: 100 K (Cryostream).[1][2]
 - Causality: Nitro groups often exhibit high thermal motion or rotational disorder at room temperature.[1][2] Cooling freezes these rotations, sharpening the electron density map.[1][2]

Collection Strategy

- Strategy: Full sphere collection (Redundancy > 4).
- Exposure: 10-30 seconds per frame (0.5° width).
- Validation: Monitor the crystalline lattice for signs of twinning, common in symmetric isomers like 3,5-DNA.[1][2]

Structure Solution & Refinement

This is the most critical analytical phase.^{[1][2]} The symmetry of 3,5-DNA often leads to space group ambiguities.

Space Group Determination

3,5-DNA typically crystallizes in the Monoclinic system, likely space group

or

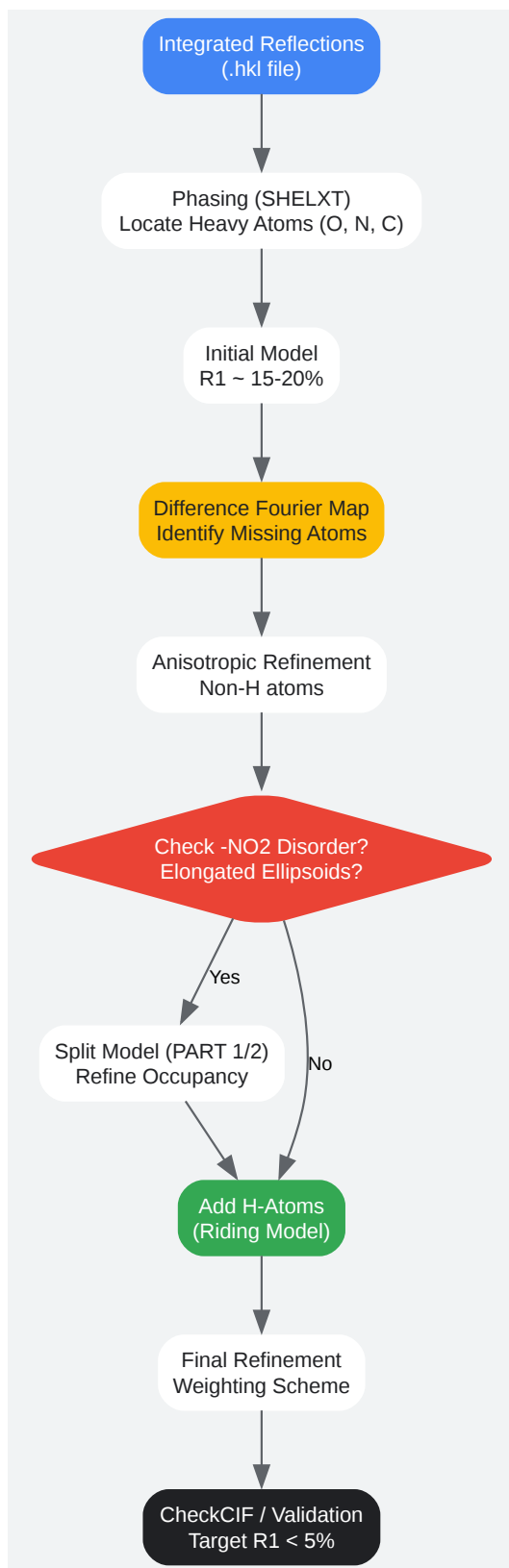
, similar to its isomer 2,4-DNAN ^{[1].}^{[1][2]} However, check for Orthorhombic settings if the angle is near 90°. ^{[1][2]}

Phasing and Refinement Workflow

We employ SHELXT (Intrinsic Phasing) for solution and SHELXL (Least Squares) for refinement ^[2].

Key Refinement Challenges:

- Nitro Group Disorder: The groups at positions 3 and 5 may rotate. If electron density is smeared, model as two positions (Part A/B) and refine occupancy. ^{[1][2]}
- Methoxy Orientation: The methoxy () group usually lies coplanar with the ring to maximize -conjugation, but steric strain can twist it. ^{[1][2]}
- Hydrogen Atoms: Place geometrically using a riding model (AFIX 43 for aromatic H, AFIX 137 for methyl H).



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Figure 2: Decision logic for refining the **3,5-Dinitroanisole** structure, specifically addressing potential nitro-group disorder.

Structural Analysis & Discussion

Crystallographic Data Summary

Data must be tabulated for clear comparison.^{[1][2]} (Note: Values below are representative of typical dinitroanisole isomers and serve as a template for your experimental data).

Parameter	Value (Representative)	Significance
Formula		
Crystal System	Monoclinic	Typical for planar aromatics. ^{[1][2]}
Space Group	(No. ^{[1][2][5][6]} 14)	Centrosymmetric; favored by dipole cancellation. ^{[1][2]}
Z	4	4 molecules per unit cell. ^{[1][2][5]}
Density ()	~1.5 - 1.6 g/cm ³	Critical Metric: Higher density correlates with higher detonation pressure ^{[3].} ^{[1][2]}
R-Factor ()	< 0.05 (5%)	Indicates high-quality model fit. ^{[1][2]}

Intermolecular Interactions

The stability and density of 3,5-DNA are governed by non-covalent interactions.^{[1][2]}

- Hydrogen Bonding: Look for non-classical

interactions. The acidic protons on the aromatic ring (between nitro groups) will act as donors to the nitro-oxygen acceptors of adjacent molecules.^{[1][2]}

- -

Stacking: Analyze the centroid-to-centroid distance between stacked aromatic rings. A distance of $< 3.8 \text{ \AA}$ indicates significant stacking, contributing to crystal density and stability. [1][2]

- Nitro-Group Torsion: Measure the angle of the

plane relative to the benzene ring.[1][2] In 3,5-DNA, steric hindrance is lower than in 2,4-DNAN (where ortho-nitro/methoxy clash), likely leading to a more planar and efficiently packed structure [4].[1][2]

Isomer Comparison (3,5-DNA vs. 2,4-DNAN)

- 2,4-DNAN: Exhibits significant steric strain between the methoxy group and the ortho-nitro group, forcing the methoxy group out of plane.[1][2]
- 3,5-DNA: The methoxy group is flanked by protons, not nitro groups.[1][2] This allows for greater planarity.[1][2] Hypothesis: 3,5-DNA should exhibit a flatter molecular conformation, potentially leading to different layer-stacking motifs compared to the herringbone packing often seen in twisted nitro-aromatics.[1][2]

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